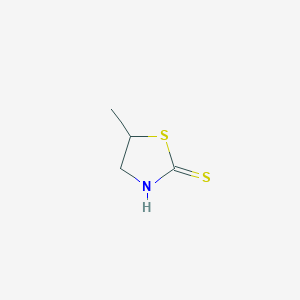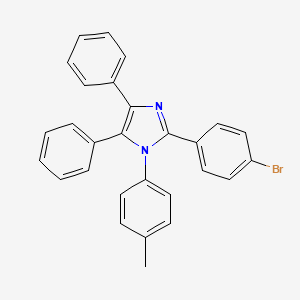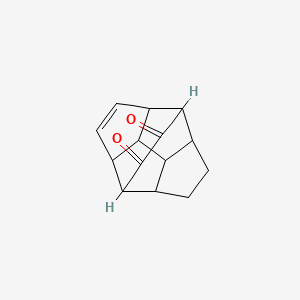
Azido-PEG6-THP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG6-THP is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the field of click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups .
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG6-THP is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG-based structure. The typical synthetic route involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to form a PEG-based intermediate.
Azidation: The PEG-based intermediate is then reacted with sodium azide (NaN3) to introduce the azide group.
THP Protection: The final step involves the protection of the hydroxyl groups with tetrahydropyranyl (THP) groups to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include PEGylation, azidation, and THP protection, followed by purification and quality control .
化学反应分析
Types of Reactions
Azido-PEG6-THP undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group in the presence of a copper catalyst
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as DBCO or BCN without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in an aqueous or organic solvent
SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents
Major Products
科学研究应用
Azido-PEG6-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates
Biology: Employed in the labeling and imaging of biomolecules through click chemistry reactions
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the production of functionalized materials and polymers
作用机制
Azido-PEG6-THP exerts its effects through click chemistry reactions, specifically CuAAC and SPAAC. The azide group in this compound reacts with alkyne groups to form stable triazole linkages. This mechanism allows for the selective and efficient conjugation of molecules, facilitating the synthesis of complex bioconjugates and functionalized materials .
相似化合物的比较
Similar Compounds
Azido-PEG4-THP: A shorter PEG linker with similar click chemistry properties
Azido-PEG8-THP: A longer PEG linker with similar click chemistry properties
Azido-PEG6-acid: Contains an azide group and a terminal carboxylic acid, used in similar click chemistry reactions.
Uniqueness
Azido-PEG6-THP is unique due to its specific PEG length (PEG6) and the presence of THP-protected hydroxyl groups, which provide stability and solubility in various solvents. This makes it particularly suitable for applications in PROTAC synthesis and other bioconjugation processes .
属性
分子式 |
C17H33N3O7 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C17H33N3O7/c18-20-19-4-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-27-17-3-1-2-5-26-17/h17H,1-16H2 |
InChI 键 |
ZDLDUKNLDJGEMM-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)




![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)

![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)

![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
